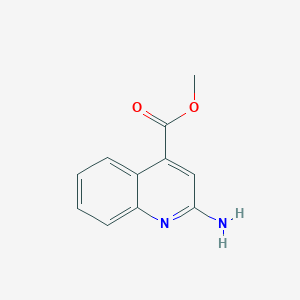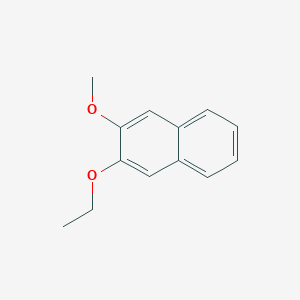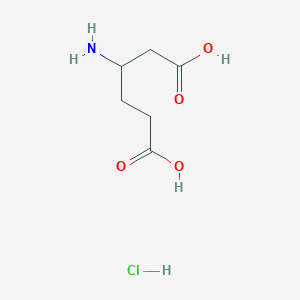
3-Aminohexanedioic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノヘキサン二酸塩酸塩は、(S)-3-アミノヘキサン二酸塩酸塩としても知られており、アミノヘキサン二酸の特定の形態です。この化合物は、タンパク質の構成要素であり、体内で多くの重要な役割を果たすアミノ酸の一種です。アミノ酸の分子構造は、通常、アミノ基 (-NH2)、カルボキシル基 (-COOH)、水素原子、および「R」基と呼ばれる可変基に結合した中心炭素原子(α炭素)で構成されています。
準備方法
合成ルートと反応条件
3-アミノヘキサン二酸塩酸塩の合成は、さまざまな方法によって達成できます。一般的なアプローチの1つは、制御された条件下でヘキサン二酸とアンモニアを反応させてアミノ基を導入することです。反応は、通常、触媒の存在下、および所望の生成物が得られるように特定の温度と圧力条件下で行われます .
工業生産方法
工業環境では、3-アミノヘキサン二酸塩酸塩の製造には、多くの場合、大規模な化学プロセスが関与します。これらのプロセスには、収率と純度を最適化するために、高度な反応器と連続フローシステムを使用することが含まれる場合があります。最終生成物は、結晶化またはその他の分離技術によって精製され、塩酸塩の形が得られます .
化学反応の分析
反応の種類
3-アミノヘキサン二酸塩酸塩は、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: アミノ基は、対応するオキソ誘導体に変換するために酸化される可能性があります。
還元: カルボキシル基は、アルコールに変換するために還元される可能性があります。
置換: アミノ基は、アミドやエステルなどの誘導体を生成するために、置換反応に関与する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまなアシル化剤が含まれます。反応は、通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます .
形成される主な生成物
これらの反応から生成される主な生成物には、使用する特定の反応条件と試薬に応じて、オキソ誘導体、アルコール、アミド、およびエステルが含まれます .
科学研究への応用
3-アミノヘキサン二酸塩酸塩は、以下を含む、幅広い科学研究の応用範囲を持っています。
科学的研究の応用
3-Aminohexanedioic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable polymers and nanocomposites
作用機序
3-アミノヘキサン二酸塩酸塩の作用機序には、さまざまな生体分子の合成の前駆体として作用できる代謝経路への組み込みが含まれます。それは、特定の酵素や受容体と相互作用し、タンパク質合成やエネルギー代謝などの細胞プロセスに影響を与えます。関与する分子標的と経路には、アミノ酸トランスポーターと代謝酵素が含まれます .
類似の化合物との比較
類似の化合物
3-アミノアジピン酸: 構造は似ていますが、特定の官能基と反応性は異なります。
リシン塩酸塩: 側鎖構造が異なるものの、同様の用途を持つ別のアミノ酸です。
独自性
3-アミノヘキサン二酸塩酸塩は、その特定の構造的特徴と反応性のために独特であり、研究や産業における特殊な用途に適しています。化学反応によってさまざまな誘導体を形成する能力により、その汎用性がさらに高まります .
類似化合物との比較
Similar Compounds
3-Aminoadipic acid: Similar in structure but differs in its specific functional groups and reactivity.
Lysine hydrochloride: Another amino acid with similar applications but different in its side chain structure.
Uniqueness
3-Aminohexanedioic acid hydrochloride is unique due to its specific structural features and reactivity, making it suitable for specialized applications in research and industry. Its ability to form various derivatives through chemical reactions further enhances its versatility .
特性
IUPAC Name |
3-aminohexanedioic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUKSNPNAOIQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)
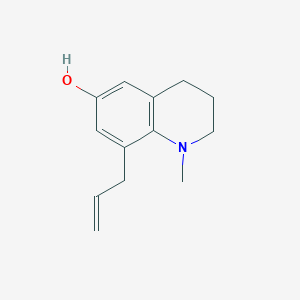
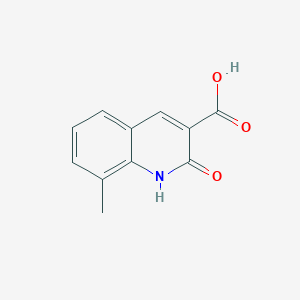
![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)
![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)



